molecular formula C12H12ClN3O2 B12877781 N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea CAS No. 35629-59-5

N-(4-Chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)urea

Cat. No.: B12877781
CAS No.: 35629-59-5
M. Wt: 265.69 g/mol
InChI Key: SZBNCETWJZYQIZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethyloxazolyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 4,5-dimethyloxazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

4-chloroaniline+4,5-dimethyloxazole-2-carbonyl chloride1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea\text{4-chloroaniline} + \text{4,5-dimethyloxazole-2-carbonyl chloride} \rightarrow \text{1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea} 4-chloroaniline+4,5-dimethyloxazole-2-carbonyl chloride→1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methyloxazol-2-yl)urea
  • 1-(4-Chlorophenyl)-3-(5-methyloxazol-2-yl)urea
  • 1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)thiourea

Uniqueness

1-(4-Chlorophenyl)-3-(4,5-dimethyloxazol-2-yl)urea stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

35629-59-5

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea

InChI

InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16,17)

InChI Key

SZBNCETWJZYQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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